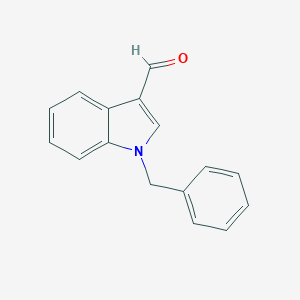![molecular formula C24H26O12 B078138 5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one CAS No. 14801-84-4](/img/structure/B78138.png)
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one, also known as Hesperetin-7-O-glucoside, is a flavonoid compound found in citrus fruits, particularly in orange peels. This compound has been extensively studied for its potential health benefits and therapeutic applications.
Mécanisme D'action
The mechanism of action of hesperetin-7-O-glucoside is not fully understood. However, it is believed to exert its effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzymes.
Biochemical and Physiological Effects:
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hesperetin-7-O-glucoside in lab experiments include its availability, low toxicity, and well-established synthesis method. However, the limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of hesperetin-7-O-glucoside. These include the investigation of its potential as a therapeutic agent for various diseases, the exploration of its mechanism of action, and the development of novel formulations to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to determine the optimal dosage and administration route for its therapeutic applications.
In conclusion, hesperetin-7-O-glucoside is a promising flavonoid compound with potential health benefits and therapeutic applications. Its extensive scientific research has shown its potential as an antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic agent. It is important to continue studying this compound to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside can be synthesized from hesperetin, which is a flavonoid compound found in citrus fruits. The synthesis involves the glycosylation of hesperetin with glucose in the presence of an acid catalyst. The reaction can be carried out under mild conditions, and the yield of the product is high.
Applications De Recherche Scientifique
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside has been extensively studied for its potential health benefits and therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and skin health.
Propriétés
Numéro CAS |
14801-84-4 |
|---|---|
Nom du produit |
5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Formule moléculaire |
C24H26O12 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
5-hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C24H26O12/c1-31-13-8-12-15(17(27)22(13)32-2)18(28)23(33-3)21(35-12)10-4-6-11(7-5-10)34-24-20(30)19(29)16(26)14(9-25)36-24/h4-8,14,16,19-20,24-27,29-30H,9H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1 |
Clé InChI |
ASCBRLGHWVZBMG-NPVWYNPDSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





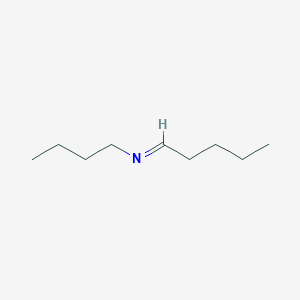
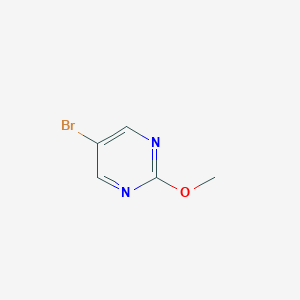
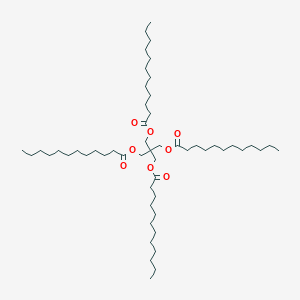
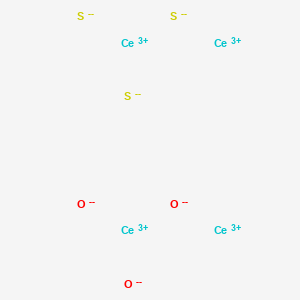
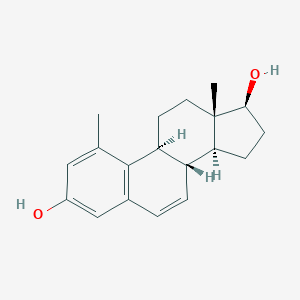
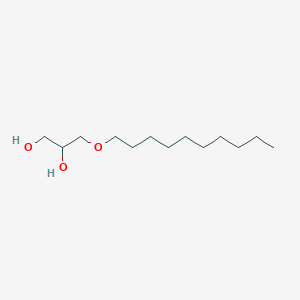

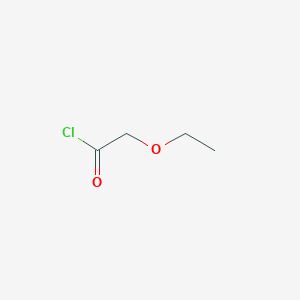
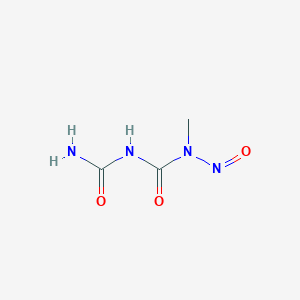
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
